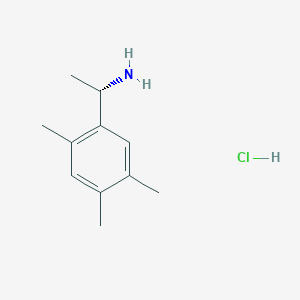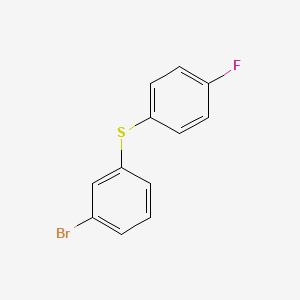
1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methyl groups.
Preparation Methods
The synthesis of 1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The ethoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenylmethanamines and their derivatives.
Scientific Research Applications
1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
Comparison with Similar Compounds
1-(4-Ethoxy-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 4-methoxyphenethylamine, 2-(4-methoxyphenyl)ethylamine, and 4-methoxyphenylacetonitrile.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(4-ethoxy-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-5-4-9(7-11)8(2)6-10;/h4-6H,3,7,11H2,1-2H3;1H |
InChI Key |
DDDDZYRDQWICJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


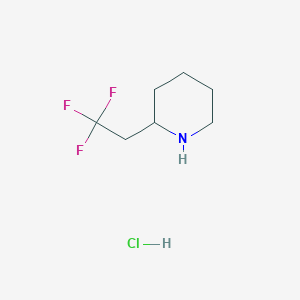
![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)

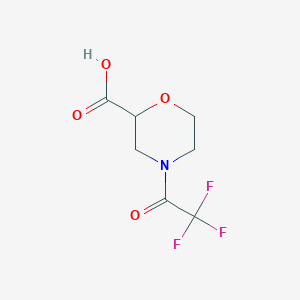
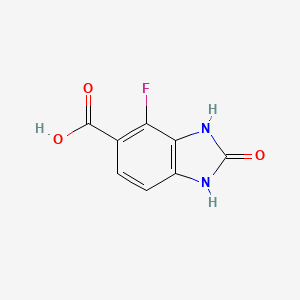
![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)
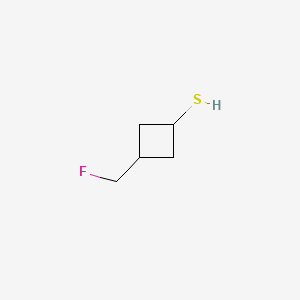
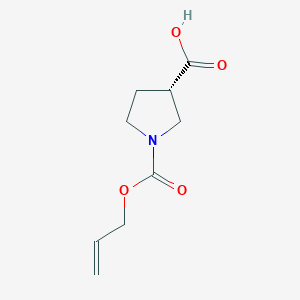
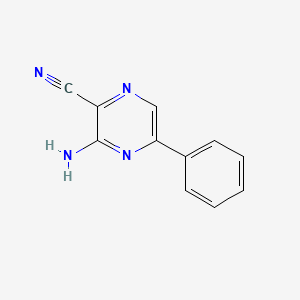
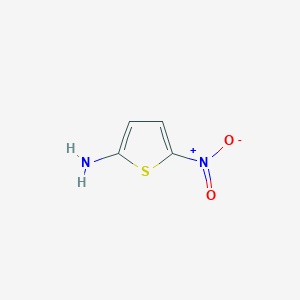
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
